molecular formula C27H23N3O2 B2646936 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866727-87-9

5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Número de catálogo: B2646936
Número CAS: 866727-87-9
Peso molecular: 421.5
Clave InChI: LZQJXXLERJZKTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline features a tricyclic pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring system. This structure integrates a pyrazole moiety condensed with a quinoline nucleus, a framework renowned for its pharmacological versatility, including anti-inflammatory, anticancer, and receptor-binding activities . The dihydro-[1,4]dioxino component may confer metabolic stability compared to fully aromatic analogs .

Propiedades

IUPAC Name

17-benzyl-14-(4-ethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-2-18-8-10-20(11-9-18)26-22-17-30(16-19-6-4-3-5-7-19)23-15-25-24(31-12-13-32-25)14-21(23)27(22)29-28-26/h3-11,14-15,17H,2,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQJXXLERJZKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest possible interactions with various biological targets, leading to significant therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

C22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2

This indicates the presence of a dioxin moiety and a pyrazoloquinoline core, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazoloquinolines in inhibiting cancer cell proliferation.
  • Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase enzymes, which are vital for DNA replication and transcription.

Anticancer Activity

A study published in Pharmaceuticals demonstrated that derivatives of pyrazolo[4,3-f]quinoline exhibited significant cytotoxic effects against various cancer cell lines. The most active compounds showed a growth inhibition (GI50) below 8 µM across multiple cancer types, including ACHN (renal), HCT-15 (colon), and NCI-H23 (lung) cell lines .

Table 1: Cytotoxicity Data of Pyrazoloquinoline Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
1MACHN< 8Topoisomerase IIα inhibition
2EHCT-15< 7Topoisomerase IIα inhibition
2PNCI-H23< 8Topoisomerase IIα inhibition

The anticancer mechanism involves the inhibition of topoisomerases, particularly topoisomerase IIα. This enzyme is crucial for DNA replication; thus, its inhibition leads to apoptosis in rapidly dividing cancer cells. The study indicated that compounds like 2E and 2P effectively inhibited topoisomerase IIα activity comparable to etoposide, a well-known chemotherapeutic agent .

Case Studies

  • In Vitro Studies : In vitro assessments showed that the tested compounds significantly reduced cell viability in several cancer cell lines. For instance, compound 2E demonstrated over 70% cytotoxicity against NUGC-3 gastric cancer cells at concentrations around 30 µM .
  • In Vivo Studies : Although limited data exists on in vivo efficacy for this specific compound, related pyrazoloquinolines have shown promising results in animal models, suggesting potential for further development.

Comparación Con Compuestos Similares

Fluorinated Benzyl Derivatives

  • 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (C₂₇H₂₂FN₃O₂; Mol. Single-isotope mass: 439.1696, with ChemSpider ID 1600562 .
  • 3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (C₂₇H₂₂FN₃O₂; Mol. Wt. 439.49): The ortho-fluorine substitution may sterically hinder interactions compared to para-substituted analogs, impacting pharmacological activity .

Chlorophenyl and Methoxy Derivatives

  • 5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline (C₂₇H₂₂ClN₃O₃; Mol. Wt. 479.94): Methoxy groups enhance solubility but may reduce metabolic stability. The 4-chlorobenzyl group could improve target selectivity in anti-inflammatory pathways .

Anti-Inflammatory and iNOS Inhibition

  • 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a): Exhibited potent inhibition of LPS-induced NO production (IC₅₀ = 0.39 µM) but high cytotoxicity (9% cell survival at 10 µM) .
  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Demonstrated improved anti-inflammatory activity (IC₅₀ ~ 0.5 µM) with reduced toxicity compared to 2a, highlighting the role of hydroxyl groups in balancing efficacy and safety .

Comparison with Target Compound

  • The 4-ethylphenyl group could enhance metabolic stability over methoxy or amino substituents .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Mol. Wt. Substituents (Position) Key Biological Activity
Target Compound C₂₇H₂₅N₃O₂ 439.51 5-Benzyl, 3-(4-ethylphenyl) Under investigation
5-(3-Fluorobenzyl) analog C₂₇H₂₂FN₃O₂ 439.49 5-(3-Fluorobenzyl) Receptor ligand potential
5-(2-Fluorobenzyl) analog C₂₇H₂₂FN₃O₂ 439.49 5-(2-Fluorobenzyl) Steric effects on activity
5-(4-Chlorobenzyl)-7,8-dimethoxy analog C₂₇H₂₂ClN₃O₃ 479.94 7,8-Dimethoxy, 4-chlorobenzyl Anti-inflammatory

Table 2. Anti-Inflammatory Activity of Pyrazoloquinoline Derivatives

Compound Substituents IC₅₀ (NO Inhibition) Cytotoxicity (10 µM)
2a 4-Phenylamino 0.39 µM 9% cell survival
2i 4-(4-Hydroxyphenylamino) 0.42 µM 35% cell survival
Target Compound (Predicted) 4-Ethylphenyl, Benzyl N/A Likely moderate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.